molecular formula C5H11Cl2N3 B7982038 1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride

1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride

Cat. No.: B7982038
M. Wt: 184.06 g/mol
InChI Key: ZXPXZNGJSDCICW-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry, often used as a building block for more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride can be synthesized through various methods. One common approach involves the methylation of pyrazole followed by amination. For instance, pyrazole can be reacted with methylating agents such as methyl iodide or methyl bromide to form 1,5-dimethylpyrazole. This intermediate can then be aminated using ammonia or other amine sources to yield 1,5-dimethyl-1H-pyrazol-3-amine .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the hydrolysis of 1,5-dimethyl-1H-pyrazol-3-amine acetate. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it can act as a ligand for various receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in scientific research .

Properties

IUPAC Name

1,5-dimethylpyrazol-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-4-3-5(6)7-8(4)2;;/h3H,1-2H3,(H2,6,7);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPXZNGJSDCICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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